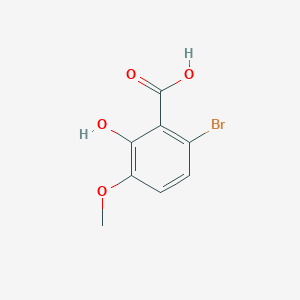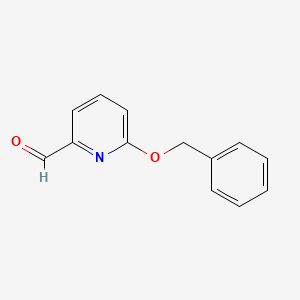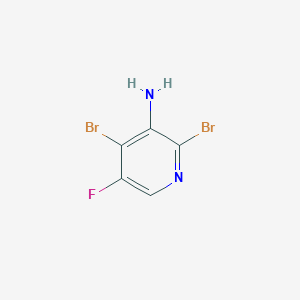
3-Bromo-4-(piperidin-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(piperidin-1-yl)benzoic acid is an organic compound that features a bromine atom, a piperidine ring, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(piperidin-1-yl)benzoic acid typically involves the bromination of 4-(piperidin-1-yl)benzoic acid. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(piperidin-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Applications De Recherche Scientifique
3-Bromo-4-(piperidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(piperidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for certain molecular targets, while the bromine atom can participate in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Piperidin-1-yl)benzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-(morpholin-4-yl)benzoic acid: Contains a morpholine ring instead of a piperidine ring, which can alter its biological activity and chemical reactivity.
3-Bromo-4-(pyrrolidin-1-yl)benzoic acid: Contains a pyrrolidine ring, which can affect its binding properties and reactivity.
Uniqueness
3-Bromo-4-(piperidin-1-yl)benzoic acid is unique due to the presence of both a bromine atom and a piperidine ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
1131594-15-4 |
|---|---|
Formule moléculaire |
C12H14BrNO2 |
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
3-bromo-4-piperidin-1-ylbenzoic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-8-9(12(15)16)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) |
Clé InChI |
IZPUOTUGVQFTLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)

![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)

![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)




![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)
